An In-Depth Technical Guide to 2-[Bis(methylthio)methylene]malononitrile: A Versatile Acrylonitrile Synthon
An In-Depth Technical Guide to 2-[Bis(methylthio)methylene]malononitrile: A Versatile Acrylonitrile Synthon
A Note on the Subject: This guide addresses the core chemistry of the acrylonitrile scaffold functionalized with two methylthio groups. While the parent compound, 3,3-bis(methylthio)acrylonitrile, is not extensively characterized in scientific literature, this guide will focus on its well-documented and commercially available analogue: 2-[Bis(methylthio)methylene]malononitrile (CAS Number: 5147-80-8). This compound, also known by the synonym 2-Cyano-3,3-bis(methylthio)acrylonitrile, serves as an excellent and more versatile model for understanding the synthesis, reactivity, and potential of this class of molecules in research and development.
Chemical Identity and Physicochemical Properties
2-[Bis(methylthio)methylene]malononitrile is a stable, solid organic compound characterized by a carbon-carbon double bond substituted with two electron-withdrawing nitrile groups and two electron-donating methylthio groups. This "push-pull" electronic structure makes it a highly valuable and reactive building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 5147-80-8 | |
| Molecular Formula | C₆H₆N₂S₂ | [1] |
| Molecular Weight | 170.26 g/mol | |
| Appearance | White to light yellow solid/powder | [2] |
| Melting Point | 79-84 °C | |
| SMILES | CS\C(SC)=C(\C#N)C#N | |
| InChI Key | FICQFRCPSFCFBY-UHFFFAOYSA-N |
Synthesis and Purification: A Mechanistic Approach
The most common and efficient synthesis of 2-[bis(methylthio)methylene]malononitrile involves a one-pot reaction starting from malononitrile, a highly acidic active methylene compound.[3][4] The causality behind this procedure is rooted in the sequential generation of nucleophiles and their reaction with electrophiles.
Reaction Principle: The synthesis proceeds via a base-mediated reaction of malononitrile with carbon disulfide to form a dithiocarboxylate salt. This intermediate is a soft nucleophile that is then S-alkylated twice with an electrophile, typically methyl iodide, to yield the final ketene dithioacetal product. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous or solid-phase base and the organic-soluble reactants.
Caption: High-level workflow for the synthesis of 2-[bis(methylthio)methylene]malononitrile.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[3]
-
Reaction Setup: Suspend potassium carbonate (K₂CO₃, 8.37 g, 60.55 mmol) in dimethylformamide (DMF, 25 mL) in a flask equipped with a magnetic stirrer. Add malononitrile (4.0 g, 60.55 mmol) to the suspension.
-
Formation of Dithio-intermediate: Cool the mixture to 0°C using an ice bath. Add carbon disulfide (CS₂, 3.6 mL, 66.6 mmol) dropwise over 10-15 minutes. The mixture will turn into a thick yellow suspension.
-
Alkylation: Allow the suspension to warm to 20°C and stir for 10 minutes. Sequentially add methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol) over a period of 30 minutes. The addition of methyl iodide is exothermic; maintain the temperature below 30°C.
-
Reaction Completion & Workup: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting materials are consumed. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[3]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.
| Spectroscopic Data | Characteristic Signals | Interpretation |
| IR (cm⁻¹) | ~2209 (strong) | C≡N (nitrile) stretching vibration. |
| ~1442 (strong) | C=C (alkene) stretching vibration. | |
| ¹H NMR (CDCl₃, ppm) | ~2.76 (singlet, 6H) | Two equivalent methylthio (-SCH₃) groups. |
| ¹³C NMR (CDCl₃, ppm) | ~184.0 | C(S-Me)₂ carbon of the ketene dithioacetal. |
| ~112.8 | C≡N (nitrile) carbon. | |
| ~76.3 | =C(CN)₂ carbon of the double bond. | |
| ~19.3 | -SCH₃ methyl carbon. |
Data adapted from reference[3].
The simplicity of the ¹H NMR spectrum, showing only a single peak for the six protons of the two methylthio groups, confirms the symmetrical nature of the molecule. The ¹³C NMR spectrum is highly diagnostic, with the downfield signal at ~184.0 ppm being characteristic of the carbon atom bonded to two sulfur atoms.
Chemical Reactivity and Synthetic Applications
2-[Bis(methylthio)methylene]malononitrile is a versatile synthon primarily due to the reactivity of the ketene dithioacetal moiety. The two methylthio groups are excellent leaving groups, enabling facile substitution reactions with a wide range of nucleophiles. This allows for the construction of complex heterocyclic systems.[5][6]
Key Reaction: Synthesis of Thiazolidine Derivatives
A prime example of its utility is the cyclocondensation reaction with cysteamine to form 2-(thiazolidin-2-ylidene)malononitrile.[7] This reaction serves as a gateway to a variety of functionalized thiazoles, which are important scaffolds in medicinal chemistry.
Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack by the amine group of cysteamine on the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of methanethiol. A second elimination of methanethiol from the resulting intermediate yields the stable five-membered thiazolidine ring.
Caption: Reaction pathway for the synthesis of a thiazolidine derivative.
Applications in Multicomponent Reactions
This compound is an effective substrate in one-pot, multicomponent reactions for generating molecular diversity. For instance, it can react with primary amines and cyanoguanidine to produce poly-functionalized cyanoiminopyrimidines, which are of interest in medicinal chemistry and materials science.[8][9][10] Its ability to participate in these complex transformations underscores its value as a versatile building block for creating libraries of novel heterocyclic compounds.
Safety and Handling
2-[Bis(methylthio)methylene]malononitrile is a toxic compound and must be handled with appropriate safety precautions.
| Hazard Information | Details |
| GHS Pictograms | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[11][12] |
| H315: Causes skin irritation.[13] | |
| H319: Causes serious eye irritation.[13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed immediately if contaminated.[14]
-
Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Recommended storage is at 2-8°C.[1][11]
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[14]
Conclusion
While the parent 3,3-bis(methylthio)acrylonitrile remains an obscure entity, its dicyano analogue, 2-[bis(methylthio)methylene]malononitrile, has proven to be a cornerstone synthon for heterocyclic chemistry. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity as a ketene dithioacetal make it an indispensable tool for researchers. The ability to readily displace the two methylthio groups provides a reliable pathway for constructing diverse molecular architectures, particularly nitrogen- and sulfur-containing heterocycles with significant potential in drug discovery and materials science. Proper adherence to safety protocols is mandatory when handling this potent and versatile chemical intermediate.
References
-
Supporting Information for a scientific publication . The Royal Society of Chemistry. [Link]
-
2-(Bis(methylthio)methylene)malononitrile . AA Blocks. [Link]
-
Al-Adiwish, W. M., et al. (2011). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles . Molecules, 16(1), 843-851. [Link]
-
Safety Data Sheet for 2-[Di(methylthio)methylidene]malononitrile . Fisher Scientific. [Link]
-
Lin, C.-H., et al. (2002). Ketene Dithioacetals in the Aza-Diels−Alder Reaction with N-Arylimines: A Versatile Approach to Tetrahydroquinolines, 2,3-Dihydro-4-quinolones, and 4-Quinolones . Organic Letters, 4(25), 4483-4486. [Link]
-
Wang, X., et al. (2014). Three-Component Reactions of Ketene Dithioacetals, Aldehydes, and Arenesulfinic Acids: Facile Synthesis of Allylic Sulfones . Synthetic Communications, 44(17), 2469-2476. [Link]
-
Ketene dithioacetals in Organic Synthesis . ResearchGate. [Link]
-
Bis methylthio methylene malononitrile: Significance and symbolism . Lateral. (2024). [Link]
-
Kise, N., & Shono, T. (1994). Anodic Cyclization Reactions: Reversing the Polarity of Ketene Dithioacetal Groups . The Journal of Organic Chemistry, 59(9), 2642-2647. [Link]
-
Tominaga, Y., et al. (1975). SYNTHESIS AND REACTION OF 2-BIS(METHYLTHI0)METHYLENE- COUMARAN-3-ONES . Yakugaku Zasshi, 95(3), 328-333. [Link]
-
Horton, D., & Wander, J. D. (1974). Formation and Reactions of Ketene Diphenyl Dithioacetals Derived from Aldoses . The Journal of Organic Chemistry, 39(13), 1859-1863. [Link]
-
Utility of bis(methylthio)methylene malononitrile as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines . ResearchGate. [Link]
-
Al-Adiwish, W. M., et al. (2017). Utility of bis(methylthio)methylene malononitrile as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines . Journal of the Serbian Chemical Society, 82(10), 1089-1098. [Link]
-
Malononitrile: A Versatile Active Methylene Group . SciSpace. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 2-[Bis(methylthio)methylene]malononitrile | 5147-80-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. 5147-80-8|2-(Bis(methylthio)methylene)malononitrile|BLD Pharm [bldpharm.com]
- 12. fishersci.fr [fishersci.fr]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
